molecular formula C19H14N2O4S B2951103 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681174-67-4

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Número de catálogo: B2951103
Número CAS: 681174-67-4
Peso molecular: 366.39
Clave InChI: JZFWIADEKIFVJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound combining chromenothiazole and 2,3-dihydrobenzo[b][1,4]dioxine moieties. Chromene derivatives are well-documented for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Propiedades

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-18(15-9-23-13-7-3-4-8-14(13)25-15)21-19-20-17-11-5-1-2-6-12(11)24-10-16(17)26-19/h1-8,15H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFWIADEKIFVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the chromene and thiazole moieties. The structural identity is confirmed through spectroscopic methods such as FT-IR and NMR.

Antitumor Activity

Recent studies have highlighted the antiproliferative properties of compounds related to chromeno-thiazole derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic activity against various human cancer cell lines including Huh7 D12, Caco2, MDA-MB231, and MCF7. The IC50 values for these compounds ranged between 1.8 μM to 6 μM, indicating micromolar cytotoxicity on tumor cells while showing no toxicity on normal fibroblasts (IC50 > 25 μM) .

The mechanism through which these compounds exert their antitumor effects often involves the inhibition of specific cellular pathways. For example:

  • Cell Cycle Arrest : Some derivatives have been shown to block cells in the G2/M phase of the cell cycle.
  • Apoptosis Induction : Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antibacterial and Anti-inflammatory Properties

Beyond antitumor activity, related chromene compounds have also exhibited antibacterial and anti-inflammatory properties. These compounds showed selective activity against bacterial strains while demonstrating low cytotoxicity against normal cells. The presence of specific functional groups in the structure appears to enhance these biological activities .

Case Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on a series of chromene derivatives where this compound was included. The study assessed the cytotoxic effects on seven human tumoral cell lines compared to normal fibroblast controls. The results indicated that certain derivatives exhibited potent activity with minimal side effects on normal cells.

CompoundCell LineIC50 (μM)Toxicity on Fibroblasts
6cMDA-MB2315.0IC50 > 25
6dHCT1163.5IC50 > 25
6ePC34.0IC50 > 25

Case Study 2: In Silico Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion) studies were performed to predict the pharmacokinetic properties of this compound. These studies suggested favorable profiles consistent with Lipinski's Rule of Five, indicating good oral bioavailability and potential for further development as an anti-tumor agent .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity Reference ID
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (Target) C₂₀H₁₅N₂O₄S 391.4 Chromenothiazole, benzo[1,4]dioxine carboxamide Not explicitly reported (theoretical) N/A
2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j) C₂₇H₂₀N₃O₂S₂ 498.6 Chromenothiazole, hydroxyl, benzothiazepine Antimicrobial, spectral data provided
N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide C₁₅H₁₁N₃O₃S 313.3 Chromenothiazole, isoxazole carboxamide Structural analog (no bioactivity data)
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide C₂₂H₂₁N₃O₆S 455.5 Thiazole, benzo[1,4]dioxine, methoxy Structural analog (no bioactivity data)
2-Imino-N-phenyl-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₂ 264.3 Chromene, carboxamide Antifungal, antitumor

Key Observations:

Structural Complexity : The target compound incorporates a benzo[1,4]dioxine carboxamide, distinguishing it from simpler chromene-thiazole hybrids like compound 6j or isoxazole-containing analogs . This may enhance solubility due to the dioxane oxygen atoms.

Bioactivity Gaps: While chromenothiazole derivatives (e.g., 6j) exhibit antimicrobial activity , the target compound’s bioactivity remains uncharacterized.

Synthetic Routes: The synthesis of benzo[1,4]dioxine carboxamides often involves coupling reactions with acyl chlorides or activated esters, as seen in ’s protocol for similar structures . Chromenothiazole cores are typically synthesized via cyclocondensation of aminothiazoles with chromene precursors .

Research Findings and Data

Physicochemical Properties:

  • Melting Points: Analogous chromenothiazole derivatives (e.g., 6j) exhibit melting points of 117–118°C , while simpler chromene carboxamides (e.g., 2-imino-N-phenyl-2H-chromene-3-carboxamide) melt at higher temperatures (~250°C) due to increased rigidity .
  • Spectral Data: IR: Hydroxyl (3350–3450 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) stretches are consistent in chromenothiazole derivatives . NMR: Protons on the chromene ring resonate at δ 6.5–7.5 ppm, while thiazole protons appear at δ 7.0–8.0 ppm .

Q & A

Basic: What are the established synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Heterocycle Formation : Condensation of chromenothiazole precursors with 2,3-dihydrobenzo[b][1,4]dioxine derivatives under reflux conditions. Ethanol or dichloromethane (DCM) is commonly used as a solvent, with glacial acetic acid as a catalyst .
  • Amide Coupling : Carboxamide linkage via activation of carboxylic acid groups (e.g., using carbodiimides like EDC or HOBt) and reaction with amine-containing intermediates. For example, reductive amination with sodium triacetoxyborohydride in DCM at 20°C for 3–18 hours has been effective for similar compounds .
  • Purification : Column chromatography (eluent: DCM/ethyl acetate, 9:1) yields the final product with >95% purity .

Advanced: How can the cyclization step in the synthesis be optimized to improve yield and purity?

Methodological Answer:
Key variables for cyclization optimization include:

  • Catalyst Selection : Mercury(II) oxide (HgO) in boiling glacial acetic acid promotes dehydrosulfurization and cyclization, achieving 42–62% yields for analogous thiadiazole-triazole hybrids .
  • Temperature Control : Prolonged reflux (1–3 hours) ensures complete ring closure but must balance decomposition risks.
  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates for heterocyclic systems. For example, cyclization of triazole-thiadiazole derivatives in DMF with iodine and triethylamine minimizes side products .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz in CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. For example, aromatic protons in chromenothiazole appear as multiplets at δ 7.60–7.40 ppm, while dihydrodioxine carbons resonate near δ 160 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., ESI-MS with <1 ppm error) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and retention time consistency .

Advanced: How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in amide bonds) by acquiring spectra at 25°C and −40°C .
  • Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., NH in carboxamide) .
  • 2D Experiments : HSQC and HMBC correlations clarify ambiguous assignments, particularly in crowded aromatic regions .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against adenylyl cyclases (AC1/AC8) using fluorometric assays with cAMP analogs. IC₅₀ values for related oxadiazole derivatives range from 0.1–10 µM .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., ovarian cancer OVCAR-3) with EC₅₀ calculations .

Advanced: How can computational methods predict metabolic stability and aldehyde oxidase (AO) susceptibility?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with AO active sites. Focus on electron-deficient aromatic regions prone to oxidation .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, low HOMO energy in chromenothiazole correlates with AO resistance .
  • Machine Learning Models : Apply tools like ADMET Predictor™ to estimate clearance rates based on structural descriptors (e.g., logP, topological surface area) .

Advanced: What strategies address low solubility in aqueous buffers during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or glycoside moieties to the carboxamide group, improving hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in physiological media .

Basic: How should researchers handle contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) to ensure reproducibility.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch effects (e.g., cell passage number) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.